molecular formula C10H20ClNO4S B1473428 Methyl 3-[(piperidin-4-ylmethyl)sulfonyl]propanoate hydrochloride CAS No. 1823802-09-0

Methyl 3-[(piperidin-4-ylmethyl)sulfonyl]propanoate hydrochloride

Cat. No. B1473428
M. Wt: 285.79 g/mol
InChI Key: MHYAIGXXWCSQCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(piperidin-4-ylmethyl)sulfonyl]propanoate hydrochloride, also known as PMSF, is a protease inhibitor commonly used in biochemical research. This compound is a synthetic molecule that inhibits serine proteases, which are enzymes that break down proteins. PMSF is widely used in the laboratory to prevent protein degradation during purification and analysis.

Mechanism Of Action

Methyl 3-[(piperidin-4-ylmethyl)sulfonyl]propanoate hydrochloride works by irreversibly binding to the active site of serine proteases, thereby inhibiting their activity. This binding occurs through the formation of a covalent bond between the serine residue at the active site of the protease and the sulfonyl group of Methyl 3-[(piperidin-4-ylmethyl)sulfonyl]propanoate hydrochloride. This reaction irreversibly inactivates the protease and prevents it from breaking down proteins.

Biochemical And Physiological Effects

Methyl 3-[(piperidin-4-ylmethyl)sulfonyl]propanoate hydrochloride has been shown to have a number of biochemical and physiological effects. In addition to its protease inhibitory activity, Methyl 3-[(piperidin-4-ylmethyl)sulfonyl]propanoate hydrochloride has been shown to inhibit the activity of other enzymes, including lipases and esterases. Methyl 3-[(piperidin-4-ylmethyl)sulfonyl]propanoate hydrochloride has also been shown to have anti-inflammatory effects, as it inhibits the activity of cyclooxygenase enzymes.

Advantages And Limitations For Lab Experiments

One advantage of using Methyl 3-[(piperidin-4-ylmethyl)sulfonyl]propanoate hydrochloride in the laboratory is its specificity for serine proteases. This allows researchers to selectively inhibit the activity of these enzymes without affecting other proteases. However, Methyl 3-[(piperidin-4-ylmethyl)sulfonyl]propanoate hydrochloride has some limitations, including its irreversibility and the potential for off-target effects. Additionally, Methyl 3-[(piperidin-4-ylmethyl)sulfonyl]propanoate hydrochloride can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are a number of future directions in the study of Methyl 3-[(piperidin-4-ylmethyl)sulfonyl]propanoate hydrochloride and its applications in the laboratory. One area of research is the development of new protease inhibitors with improved specificity and potency. Additionally, researchers are exploring the use of Methyl 3-[(piperidin-4-ylmethyl)sulfonyl]propanoate hydrochloride in the study of protein-protein interactions and in the development of new therapeutic agents. Finally, there is ongoing research into the mechanisms of action of Methyl 3-[(piperidin-4-ylmethyl)sulfonyl]propanoate hydrochloride and its effects on cellular processes.

Scientific Research Applications

Methyl 3-[(piperidin-4-ylmethyl)sulfonyl]propanoate hydrochloride is commonly used in biochemical research as a protease inhibitor. It is particularly useful in the purification and analysis of proteins, as it prevents the degradation of proteins by proteases. Methyl 3-[(piperidin-4-ylmethyl)sulfonyl]propanoate hydrochloride is also used in the study of enzyme kinetics and in the analysis of protein-protein interactions.

properties

IUPAC Name

methyl 3-(piperidin-4-ylmethylsulfonyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4S.ClH/c1-15-10(12)4-7-16(13,14)8-9-2-5-11-6-3-9;/h9,11H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHYAIGXXWCSQCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCS(=O)(=O)CC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(piperidin-4-ylmethyl)sulfonyl]propanoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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